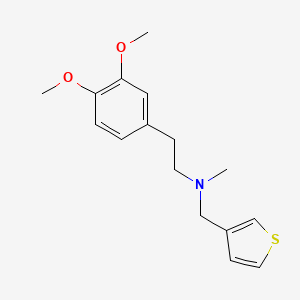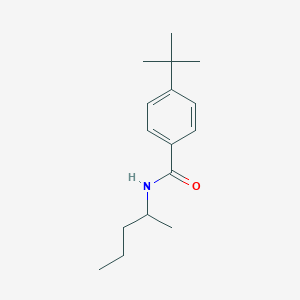
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential therapeutic applications in the field of neuroscience.
作用機序
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine acts as a partial agonist at the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. It also acts as a dopamine and norepinephrine reuptake inhibitor, which may contribute to its mood-enhancing effects. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which may contribute to its stimulant effects. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has also been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its mood-enhancing effects. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several advantages as a research tool. It has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. However, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several limitations as a research tool. It is a synthetic drug that requires specialized equipment and expertise to synthesize. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine is also a controlled substance, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine. One area of research is the development of new synthetic analogs of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the neuroprotective effects of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine in animal models of neurodegenerative diseases. Additionally, there is a need for further research on the safety and efficacy of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine in humans, as well as its potential therapeutic applications in the field of neuroscience.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine is a synthetic psychedelic drug that has been studied for its potential therapeutic applications in the field of neuroscience. It has a high affinity for the serotonin 2A receptor and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has several advantages as a research tool, but also has several limitations. There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine, including the development of new synthetic analogs and further investigation of its potential therapeutic applications.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine involves several steps, including the condensation of 3,4-dimethoxyphenylacetone with thienylmethylamine to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(3-thienylmethyl)propan-2-amine. This intermediate is then methylated with methyl iodide to produce 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine. The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(3-thienylmethyl)ethanamine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-17(11-14-7-9-20-12-14)8-6-13-4-5-15(18-2)16(10-13)19-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOBCUCCJQKXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)


![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)

![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)


![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)